3-hydroxy-1-methyl-4-(1-methyl-1H-pyrazol-4-yl)quinolin-2(1H)-one
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Overview
Description
3-hydroxy-1-methyl-4-(1-methyl-1H-pyrazol-4-yl)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinolinone family. This compound is characterized by its unique structure, which includes a quinolinone core substituted with a hydroxy group, a methyl group, and a pyrazolyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-1-methyl-4-(1-methyl-1H-pyrazol-4-yl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxy Group: This step often involves hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Substitution with the Pyrazolyl Group: This can be done through nucleophilic substitution reactions where the pyrazolyl group is introduced using pyrazole derivatives.
Methylation: The final step involves methylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted quinolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-methyl-4-(1-methyl-1H-pyrazol-4-yl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Affecting Cellular Processes: Influencing cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Quinolin-2(1H)-one Derivatives: Compounds with similar quinolinone cores but different substituents.
Pyrazolyl-Substituted Compounds: Molecules with pyrazolyl groups attached to different cores.
Uniqueness: 3-hydroxy-1-methyl-4-(1-methyl-1H-pyrazol-4-yl)quinolin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-hydroxy-1-methyl-4-(1-methylpyrazol-4-yl)quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-16-8-9(7-15-16)12-10-5-3-4-6-11(10)17(2)14(19)13(12)18/h3-8,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNNTYJVYIZAJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C(=O)N(C3=CC=CC=C32)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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